molecular formula C19H20O6 B11060361 3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one

3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one

Cat. No.: B11060361
M. Wt: 344.4 g/mol
InChI Key: FQIBSYHCSPJXKB-UHFFFAOYSA-N
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Description

“3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” is an organic compound that belongs to the class of butanones This compound features a complex structure with multiple functional groups, including hydroxyl, methoxy, and benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene groups.

    Addition of the Methoxy Group: Methoxylation reactions can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

    Formation of the Butanone Backbone: This involves aldol condensation reactions between appropriate aldehyde and ketone precursors.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological effects. This compound could be a candidate for drug development studies.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of “3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Known for its use in flavor and fragrance industries.

    1-(4-Methoxyphenyl)-2-nitropropene: Used in organic synthesis as an intermediate.

    3,4-Methylenedioxyphenyl-2-propanone: A precursor in the synthesis of various pharmaceuticals.

Uniqueness

“3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” stands out due to its combination of functional groups, which may confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

3-hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C19H20O6/c1-22-15-5-3-13(4-6-15)16(21)10-14(20)7-12-8-17(23-2)19-18(9-12)24-11-25-19/h3-6,8-9,14,20H,7,10-11H2,1-2H3

InChI Key

FQIBSYHCSPJXKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(CC2=CC3=C(C(=C2)OC)OCO3)O

Origin of Product

United States

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